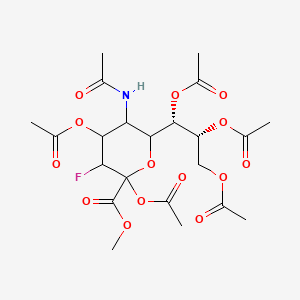

P-3FAX-Neu5Ac

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

P-3FAX-Neu5Ac 具有广泛的科学研究应用,包括:

作用机制

P-3FAX-Neu5Ac 通过抑制唾液酸转移酶发挥其作用,唾液酸转移酶是一种参与将唾液酸转移至糖蛋白和糖脂的酶。在细胞摄取后,该化合物会发生脱乙酰化,形成其活性抑制剂,该抑制剂与天然底物 (CMP-Neu5Ac) 竞争结合唾液酸转移酶。 这种抑制导致细胞表面唾液酸化减少,从而影响细胞粘附和信号通路 .

生化分析

Biochemical Properties

P-3FAX-Neu5Ac interacts with a variety of enzymes, proteins, and other biomolecules. Its primary function is as a sialyltransferase inhibitor . The compound undergoes deacetylation intracellularly, which gives rise to its inhibitory effect . It has been shown to abolish the expression of SLe^x on HL-60 cells and reduce E-selectin and P-selectin binding .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by reducing the expression of SLe^x on HL-60 cells and decreasing E-selectin and P-selectin binding . This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, inhibition of enzymes, and changes in gene expression . The compound’s ability to inhibit sialyltransferase is particularly noteworthy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the compound can block sialylation in a dose-dependent manner after only a few hours of incubation . It can also be applied over prolonged time periods to block sialylation in culture without causing cellular toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to prevent metastasis formation in a mouse lung metastasis model

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is cell-permeable, which allows it to be readily taken up by cells

准备方法

合成路线和反应条件

P-3FAX-Neu5Ac 的合成涉及多个步骤,从合适的唾液酸前体开始反应条件通常涉及使用有机溶剂,如二甲基亚砜 (DMSO) 和乙醇,并仔细控制反应温度,以确保中间体化合物的稳定性 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器和严格的质量控制措施,以确保高纯度和产率。 该化合物通常在低温下储存,以保持其稳定性 .

化学反应分析

反应类型

P-3FAX-Neu5Ac 经历多种类型的化学反应,包括:

常见试剂和条件

涉及 this compound 的反应中使用的常见试剂包括有机溶剂,如 DMSO 和乙醇。 反应通常在受控温度下进行,以确保化合物的稳定性 .

主要产物

This compound 脱乙酰化的主要产物是其活性形式,它作为唾液酸转移酶抑制剂发挥作用。 该产物对其生物活性至关重要 .

相似化合物的比较

类似化合物

3Fax-Peracetyl Neu5Ac: 另一种结构和功能类似的唾液酸转移酶抑制剂.

CMP-Neu5Ac: 唾液酸转移酶的天然底物,P-3FAX-Neu5Ac 与其竞争.

独特性

This compound 的独特性在于其在 C3 位的氟取代,这增强了其作为唾液酸转移酶抑制剂的稳定性和有效性。 这种结构修饰使唾液酸转移酶的抑制效率高于其他类似化合物 .

属性

IUPAC Name |

methyl 5-acetamido-2,4-diacetyloxy-3-fluoro-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30FNO14/c1-9(25)24-16-18(17(35-12(4)28)15(34-11(3)27)8-33-10(2)26)38-22(21(31)32-7,37-14(6)30)20(23)19(16)36-13(5)29/h15-20H,8H2,1-7H3,(H,24,25)/t15-,16?,17-,18?,19?,20?,22?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXHVKPJIOSDPS-RTEYEINBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1C(C(C(OC1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30FNO14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does P-3FAX-Neu5Ac interact with its target and what are the downstream effects?

A: this compound is a fluorinated sialic acid analog that acts as a sialyltransferase inhibitor. [, , , ] Sialyltransferases are enzymes responsible for attaching sialic acids to the terminal ends of glycans on cell surfaces. By inhibiting these enzymes, this compound disrupts the synthesis of sialoglycans, leading to a decrease in overall sialylation levels. [] This disruption has been shown to impair various cellular processes crucial for cancer progression, including:

- Reduced Cell Adhesion: Cancer cells treated with this compound exhibit impaired binding to extracellular matrix proteins like collagen and fibronectin, affecting their ability to adhere and interact with the surrounding environment. [, ]

- Inhibited Cell Migration: The reduced sialylation negatively impacts the migratory capacity of cancer cells, potentially limiting their ability to invade surrounding tissues and metastasize. [, ]

- Suppressed Tumor Growth: In vivo studies demonstrate that this compound treatment can reduce tumor growth, likely due to the combined effects on cell adhesion, migration, and potentially other mechanisms yet to be fully elucidated. [, , ]

Q2: What is known about the in vitro and in vivo efficacy of this compound?

A2: this compound has shown promising anticancer effects in both cell-based assays and animal models:

- In vitro: Studies using murine melanoma cells (B16F10) demonstrated that this compound effectively depletes α2,3-/α2,6-linked sialic acids for extended periods without affecting cell viability or proliferation. [] This suggests a targeted effect on sialylation rather than general cytotoxicity.

- Ex vivo: In a model using enucleated eyes, pretreatment with this compound significantly enhanced corneal epithelial cell electrotaxis and improved re-epithelialization of corneal injuries. [] This highlights its therapeutic potential beyond cancer, particularly in wound healing.

- In vivo: this compound treatment significantly reduced tumor growth in a murine melanoma model. [] Furthermore, studies investigating its impact on atherosclerosis in ApoE-/- mice revealed that inhibiting sialylation with this compound could potentially protect against endothelial injury, a key factor in atherosclerosis development. []

Q3: Are there any known resistance mechanisms to this compound?

A3: While the research on this compound resistance is still in its early stages, some insights can be gleaned from the broader context of sialyltransferase inhibitors:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;hydrochloride](/img/structure/B560253.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid](/img/structure/B560254.png)

![dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;(2S)-2-hydroxypropanoic acid](/img/structure/B560257.png)

![3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one;dihydrochloride](/img/structure/B560265.png)